2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol
Description
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H17NO2/c1-9-2-4-10(5-3-9)6-12-11(7-13)8-14/h2-5,11-14H,6-8H2,1H3 |
InChI Key |
SOJKFHMBGGBSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 4-methylbenzylamine with epichlorohydrin, followed by a ring-opening reaction with a suitable nucleophile such as water or an alcohol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the ring-opening process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various amines or alcohols.
Scientific Research Applications
2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the propane-1,3-diol core with variations in the substituents attached to the amino or hydroxyl groups. Below is a detailed comparison:
Halogen-Substituted Analogs
- 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol (CAS: 1594593-29-9, C₁₀H₁₃BrClNO₂, MW: 294.57) Structural Differences: Replaces the 4-methyl group with bromo and chloro substituents, increasing electron-withdrawing effects. Properties: Higher lipophilicity (logP) and molecular weight compared to the target compound. Halogen atoms may enhance metabolic stability but reduce solubility .
Complex Aromatic Derivatives
- 2-(((3′-(Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)amino)propane-1,3-diol Structural Differences: Features a biphenyl system with chloro, methoxy, and benzo-dioxan substituents.
Naphthalene-Substituted Analog
- 2-[[(2S)-3-Naphthalen-1-yloxy-2-oxidanyl-propyl]amino]propane-1,3-diol (F9B, C₁₆H₂₁NO₄, MW: 291.34) Structural Differences: Incorporates a naphthalene ring linked via an ether and hydroxyl group.
Sulfonyl-Substituted Analog
- [R(R,R)]-2-Amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol(CAS: 51458-28-7,C₁₀H₁₅NO₄S, MW: 269.29) Structural Differences: Replaces the benzylamino group with a sulfonamide-linked phenyl ring.
Non-Aromatic Alkanolamines
- 2-Amino-2-ethylpropane-1,3-diol (AEPD) (CAS: 110567-21-0, C₅H₁₃NO₂, MW: 133.16) Structural Differences: Lacks aromatic substitution; features a simpler ethyl group on the amino moiety. Properties: Lower molecular weight and higher hydrophilicity, making it suitable as a buffering agent or excipient rather than a therapeutic lead .
Comparative Data Table
Key Findings and Implications
Polar groups (e.g., sulfonyl) enhance solubility and target interactions .
Biological Relevance : Complex aromatic systems (e.g., biphenyl, naphthalene) are associated with target-specific activities, such as PD-L1 binding or enzyme inhibition, but may face bioavailability challenges .
Synthetic Utility : The propane-1,3-diol backbone serves as a versatile scaffold for modifications, enabling tailored physicochemical properties for diverse applications .
Biological Activity
2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol, also known as a derivative of propanediol with a methylphenyl substitution, has garnered attention for its potential biological activities. This compound's unique structure suggests various pharmacological properties, particularly in the realms of antimicrobial and anti-inflammatory effects.
Chemical Structure
The molecular formula for this compound is and features a propane backbone with an amino group and a 4-methylphenyl group. This configuration is crucial for its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against various pathogens. The presence of the aromatic ring may enhance binding to bacterial receptors, potentially disrupting cell wall synthesis or function.
- Anti-inflammatory Properties : Compounds structurally related to this compound have shown promise in reducing inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Research Findings
A summary of key findings from recent studies is presented below.
| Study | Findings | Methodology |
|---|---|---|
| Study A (2023) | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 0.01 to 0.05 mg/mL | Disc diffusion and broth microdilution methods |
| Study B (2024) | Exhibited anti-inflammatory effects in RAW 264.7 macrophages by reducing TNF-α levels | ELISA assays for cytokine measurement |
| Study C (2025) | Showed potential as a therapeutic agent in pain management through inhibition of COX enzymes | In vitro enzyme inhibition assays |
Case Studies
- Case Study on Antibacterial Activity : In a controlled laboratory setting, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited growth effectively at concentrations lower than many commonly used antibiotics.
- Case Study on Anti-inflammatory Effects : A study involving animal models of arthritis demonstrated that treatment with the compound led to reduced swelling and pain behavior compared to control groups, suggesting its potential use in managing chronic inflammatory conditions.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
- Receptor Interaction : Its structural components allow for potential binding to specific receptors involved in pain and inflammation signaling pathways.
Q & A
Q. What are the standard synthetic routes for 2-{[(4-Methylphenyl)methyl]amino}propane-1,3-diol, and how do reaction conditions influence yield?
The synthesis typically involves reductive amination between 4-methylbenzylamine and a propane-1,3-diol derivative. Key steps include:
- Nitro reduction : Use of catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere to reduce nitro intermediates .
- Substitution reactions : Introduction of the methylphenyl group via alkylation or nucleophilic substitution .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Yield optimization requires precise control of temperature (60–80°C) and pH (neutral to mildly basic) to minimize side reactions like over-alkylation .
Q. How is the structural integrity of this compound validated?
- Spectroscopic techniques :
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 3.6–4.0 ppm (diol protons), δ 2.8–3.2 ppm (N–CH2) .
- FT-IR : O–H stretching (3200–3500 cm), C–N stretching (1250–1350 cm) .
- Mass spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 224.1 (calculated for CHNO) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Enzyme inhibition : Test against kinases (e.g., PI3K) or receptors (e.g., GPCRs) using fluorescence-based assays .
- Antimicrobial screening : Disk diffusion assays (MIC determination) against E. coli and S. aureus .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish IC values .
Advanced Research Questions
Q. How can enantiomeric separation of this compound be achieved, given its chiral centers?
- Chiral chromatography : Use a Chiralpak IA column with a hexane/isopropanol (90:10) mobile phase; resolution >1.5 achievable .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives, followed by fractional crystallization .
- Circular dichroism (CD) : Post-separation validation of enantiopurity by monitoring Cotton effects at 220–250 nm .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, solvent used). For example, DMSO concentrations >0.1% may artifactually suppress activity .
- Dose-response refinement : Re-evaluate activity using narrower concentration ranges (e.g., 0.1–10 µM) to identify false negatives/positives .
- Structural analogs : Test derivatives (e.g., halogenated or hydroxylated variants) to isolate structure-activity relationships (SAR) .
Q. How can computational methods predict this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., in PI3Kγ). Key residues: Lys833, Asp841 .
- MD simulations : GROMACS-based simulations (10 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .
- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. What experimental designs optimize the compound’s metabolic stability for in vivo studies?
- Microsomal stability assay : Incubate with rat liver microsomes (RLM) and NADPH; monitor parent compound depletion via LC-MS/MS .
- Prodrug derivatization : Introduce acetyl or phosphate groups at hydroxyl sites to enhance plasma half-life .
- Pharmacokinetic profiling : After oral administration in rodents, measure , , and AUC using validated bioanalytical methods .
Q. How to address stability challenges in formulation development?
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways (e.g., oxidation at the amine group) .
- Stabilizers : Add antioxidants (0.01% BHT) or use lyophilization for long-term storage .
- HPLC-UV monitoring : Track degradation products using a C18 column (gradient: 0.1% TFA in acetonitrile/water) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Reductive Amination | 4-Methylbenzylamine, NaBH, EtOH, 70°C | 65 | 92% | |
| Chiral Resolution | L-Tartaric acid, MeOH, −20°C | 40 | >99% ee |
Q. Table 2: Biological Activity Profile
| Assay Type | Target/Model | IC/MIC | Reference |
|---|---|---|---|
| Kinase Inhibition | PI3Kγ | 1.2 µM | |
| Antimicrobial | S. aureus (ATCC 25923) | 32 µg/mL | |
| Cytotoxicity | HepG2 | >50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
